Amylocaine hydrochloride
Overview
Description
Amylocaine Hydrochloride Description
Amylocaine hydrochloride is not directly discussed in the context of the provided papers. However, there is a mention of an automatic method for the determination of amylocaine and bromhexine hydrochloride by atomic absorption spectrometry (AAS) . This method involves the indirect determination of amylocaine by forming reineckates, extracting into 1,2-dichloroethane, and measuring chromium in the organic phase. The method allows for the determination of amylocaine in the presence of other synthetic drugs, indicating its pharmaceutical relevance and the need for accurate quantification techniques .
Synthesis Analysis
The synthesis of amylose, which is a component of starch and structurally related to amylocaine, has been extensively studied. Amylose synthesis involves the action of GRANULE BOUND STARCH SYNTHASE (GBSS), which is the major glucosyltransferase responsible for its formation . Additionally, PROTEIN TARGETING TO STARCH1 (PTST1) targets GBSS to starch granules, facilitating amylose synthesis within the semi-crystalline amylopectin matrix of starch granules . The recombinant amylosucrase from Neisseria polysaccharea has also been used to synthesize amylose in vitro from sucrose, demonstrating the potential for controlled synthesis of amylose and related compounds .
Molecular Structure Analysis
The molecular structure of amylose has been resolved through advances in analytical techniques, revealing its fine structure and raising questions about how its structure is determined during biosynthesis . The synthesized amylose using amylosucrase showed a B-type crystal structure, which is significant for understanding the crystallinity and physical properties of starch and related molecules .
Chemical Reactions Analysis
The chemical reactions involved in amylose synthesis include the extension of glucans available on amylopectin by granule-bound starch synthase, followed by cleavage to form amylose . This process suggests that amylopectin acts as the primer for amylose synthesis, with extension followed by cleavage . The kinetics of chain elongation and aggregation have been thoroughly investigated, providing insights into the enzymatic processes that result in the formation of amylose with specific structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of synthesized amylose vary depending on the degree of polymerization and the initial sucrose concentration used in the synthesis process . The precipitated amylose products display exceptional crystallinity and thermostability, with the longer chains forming networks similar to amylose gels . The synthesized amylose also exhibits melting behavior, which is relevant for its application in food sciences and materials engineering . The in vitro synthesized amylose could not be distinguished from in vivo synthesized amylose by various methods, indicating the accuracy of the synthetic process .
Scientific Research Applications
1. Analytical Determination
Amylocaine hydrochloride has been analyzed using atomic absorption spectrometry (AAS). Eisman, Gallego, and Valcárcel (1993) developed an automatic method for determining amylocaine and bromhexine hydrochloride by AAS. This method involves the formation of reineckates, extraction into 1,2-dichloroethane, and measurement of chromium in the organic phase, allowing for the determination of amylocaine in a concentration range of 3 to 120 micrograms ml^-1 with high precision (Eisman, Gallego, & Valcárcel, 1993).
2. Application in Continuous Extraction Systems
The same authors in 1992 explored a continuous extraction system for the determination of various alkaloids including amylocaine. This system employed a flame atomic absorption spectrometry to measure bismuth and cobalt in the organic phase after extraction, demonstrating the applicability of amylocaine in analytical methods with a wide concentration range (0.5–175 µg ml^-1) and a relative standard deviation of approximately 3% (Eisman, Gallego, & Valcárcel, 1992).
3. Use in Medicinal Formulations
In the context of medicinal formulations, amylocaine hydrochloride was part of a nonprescription topical medication used for ocular discomfort and redness, as described by Brownstein, Liszauer, and Jackson (1989). They detailed various ocular complications from the use of this medication, providing insights into the clinical impact and potential risks associated with amylocaine hydrochloride in topical formulations (Brownstein, Liszauer, & Jackson, 1989).
Future Directions
Amylocaine was most widely used for spinal anesthesia, but the development and clinical use of newer, more effective, and even safer local anesthetics like lidocaine, bupivicaine, and prilocaine in the 1940s and 1950s superseded and made the use of amylocaine obsolete . Future research may focus on developing more efficient techniques to administer dental local anesthesia .
properties
IUPAC Name |
[1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-5-14(2,11-15(3)4)17-13(16)12-9-7-6-8-10-12;/h6-10H,5,11H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAXNWFCHTZUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
644-26-8 (Parent) | |
Record name | Amylocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045320 | |
Record name | Amylocaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amylocaine hydrochloride | |
CAS RN |
532-59-2 | |
Record name | Amyleine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=532-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amylocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amylocaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-benzoyloxy-2-methylbutyl)dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMYLOCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224EF0K14Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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